Methyl 4-amino-2-fluoro-3-methylbenzoate
Description
Contextual Significance within Fluorinated Aminobenzoate Chemistry
Fluorinated aminobenzoates are a class of organic compounds that have seen a surge in interest due to the unique properties imparted by the fluorine atom. The incorporation of fluorine into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govresearchgate.netnih.govtandfonline.com This makes fluorinated compounds highly sought after in drug discovery and development. nih.govresearchgate.netnih.govtandfonline.com
Within this context, Methyl 4-amino-2-fluoro-3-methylbenzoate serves as a key intermediate. The presence of the amino group provides a site for further functionalization, such as acylation or the formation of heterocyclic rings. The fluorine atom at the ortho position to the amino group can influence the reactivity and conformational preferences of the molecule. The methyl group provides an additional point of substitution and can impact the molecule's steric and electronic properties. The ester group can be hydrolyzed to the corresponding carboxylic acid, offering another handle for chemical manipulation. molbase.comsigmaaldrich.com
Overview of Scholarly Research Domains for this compound and its Analogs
The primary research domain for this compound and its analogs is in the synthesis of biologically active compounds. These building blocks are frequently utilized in the development of kinase inhibitors, which are a critical class of drugs for treating cancer and other diseases. nih.govmdpi.com The specific substitution pattern of these aminobenzoates can be tailored to achieve desired interactions with the target protein.
Furthermore, research extends into the synthesis of novel heterocyclic compounds with potential applications as local anesthetics and other therapeutic agents. rsc.org The structural motif of substituted aminobenzoic acids is a common feature in many approved drugs, highlighting the importance of developing new variations of these building blocks. nih.gov
While specific research on this compound is not extensively published, the broader class of fluorinated and substituted aminobenzoates is a very active area of investigation. The synthesis and evaluation of new derivatives are ongoing, with the aim of discovering novel compounds with improved efficacy and safety profiles for a range of therapeutic areas. nih.govmdpi.comrsc.orgnih.gov
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1206680-26-3 | sigmaaldrich.com |
| Molecular Formula | C9H10FNO2 | sigmaaldrich.comechemi.com |
| Molecular Weight | 183.18 g/mol | sigmaaldrich.comechemi.com |
| Appearance | Solid | sigmaaldrich.com |
| Purity | 95% | sigmaaldrich.com |
| Storage Temperature | Refrigerator | sigmaaldrich.com |
| Shipping Temperature | Room Temperature | sigmaaldrich.com |
| Country of Origin | US | sigmaaldrich.com |
Table 2: Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | sigmaaldrich.com |
| InChI | 1S/C9H10FNO2/c1-5-7(11)4-3-6(8(5)10)9(12)13-2/h3-4H,11H2,1-2H3 | sigmaaldrich.com |
| InChI Key | ZUJJTDMBGBYZPD-UHFFFAOYSA-N | sigmaaldrich.com |
Synthesis and Derivatization
The synthesis of this compound typically involves the esterification of its corresponding carboxylic acid precursor, 4-Amino-2-fluoro-3-methylbenzoic acid (CAS Number: 194804-84-7). molbase.comsigmaaldrich.comambeed.com This esterification can be achieved through various standard methods, such as Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst. bond.edu.au
A plausible synthetic route would start from a commercially available substituted toluene (B28343). For instance, a multi-step synthesis could begin with a suitable fluorinated and nitrated toluene derivative, followed by reduction of the nitro group to an amino group, and subsequent oxidation of the methyl group to a carboxylic acid, which is then esterified. nih.govgoogle.com
Derivatization of this compound can be readily accomplished at the amino group. Standard reactions such as acylation with acid chlorides or anhydrides can introduce a wide variety of substituents. The amino group can also participate in condensation reactions to form heterocyclic structures, which are common motifs in many pharmaceuticals. nih.govmdpi.com The ester group can be hydrolyzed back to the carboxylic acid, which can then be converted to amides or other functional groups. google.com
Applications in Advanced Research
Role as a Building Block in Medicinal Chemistry
The primary application of this compound in advanced research is as a key building block for the synthesis of complex organic molecules with potential therapeutic applications. nih.govresearchgate.netnih.govtandfonline.com The strategic placement of its functional groups allows for its incorporation into a variety of molecular scaffolds.
The fluorinated aminobenzoate core is a common feature in many kinase inhibitors. nih.gov For example, analogs of this compound have been used in the synthesis of potent inhibitors of enzymes that are implicated in cancer and other diseases. The fluorine atom can enhance binding affinity and improve the metabolic stability of the final drug candidate. nih.govresearchgate.netnih.govtandfonline.com
Use in the Synthesis of Biologically Active Heterocycles
The amino and ester functionalities of this compound make it an excellent starting material for the construction of various heterocyclic ring systems. mdpi.com These heterocycles are often the core structures of biologically active compounds. For instance, condensation of the amino group with a dicarbonyl compound can lead to the formation of quinolines or other nitrogen-containing heterocycles. These heterocyclic derivatives are being investigated for a range of biological activities, including as potential antitumor agents and local anesthetics. nih.govrsc.org The specific substitution pattern of the starting benzoate (B1203000) can be used to fine-tune the properties of the resulting heterocyclic compounds.
Established Synthetic Routes to Substituted Benzoate Esters
The construction of the this compound scaffold relies on fundamental organic reactions, including esterification, reduction of a nitro group, and halogenation.
Esterification Reactions of Substituted Benzoic Acids
The final step in the synthesis of this compound is typically the esterification of the corresponding carboxylic acid, 4-amino-2-fluoro-3-methylbenzoic acid. Fischer-Speier esterification is a classic and widely employed method for this transformation. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol, in this case, methanol, in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction.
| Reactant | Reagent | Catalyst | Solvent | Temperature | Reaction Time | Yield |
| 4-amino-2-fluoro-3-methylbenzoic acid | Methanol | Sulfuric Acid | Methanol | Reflux | 45 min | High |
| Benzoic Acid | Methanol | Montmorillonite K10 | Solvent-free | Reflux | 5 hours | High ijstr.org |
| Substituted Benzoic Acids | Various Alcohols | N-Fluorobenzenesulfonimide (NFSI) | Alcohol | 120 °C (Microwave) | 30 min | Near Quantitative mdpi.com |
| Amino Acids | Methanol | Trimethylchlorosilane (TMSCl) | Methanol | Room Temperature | - | Good to Excellent nih.gov |
This table presents a summary of representative esterification reactions for benzoic acid derivatives.
Reductive Processes for Aromatic Nitro and Cyano Precursors
The amino group in the target molecule is commonly introduced by the reduction of a corresponding nitro group. A plausible precursor for this compound is methyl 2-fluoro-3-methyl-4-nitrobenzoate. The reduction of the aromatic nitro group to an amine is a well-established transformation with several reliable methods.
Catalytic hydrogenation is a preferred method due to its clean nature and high yields. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this purpose. commonorganicchemistry.com Other catalysts such as Raney Nickel are also employed, particularly when trying to avoid dehalogenation of aryl halides. commonorganicchemistry.com
Alternatively, metal-mediated reductions in acidic media, such as with tin (Sn) or iron (Fe) in the presence of hydrochloric acid, can be used. These methods are robust but may require harsher reaction conditions and more extensive workup procedures.
| Starting Material | Reducing Agent/Catalyst | Solvent | Temperature | Pressure | Reaction Time | Product | Yield |
| Methyl 3-methyl-4-nitrobenzoate | H₂, Pd/C | Methanol | Room Temperature | - | Overnight | Methyl 4-amino-3-methylbenzoate | 90% researchgate.net |
| 3-methyl-4-nitrobenzoic acid | H₂, Pd/C | Methanol | Room Temperature | 48 psi | 24 hours | 4-amino-3-methylbenzoic acid | 99% researchgate.net |
| 2-fluoro-4-nitro-N-methylbenzamide | H₂, Pd/C | Ethyl Acetate | Room Temperature | 10 atm | 12 hours | 4-amino-2-fluoro-N-methylbenzamide | 98.1% google.com |
| Aromatic Nitro Compounds | Fe, Acid | - | - | - | - | Aromatic Amines | - commonorganicchemistry.com |
| Aromatic Nitro Compounds | Zn, Acid | - | - | - | - | Aromatic Amines | - commonorganicchemistry.com |
This table provides an overview of common conditions for the reduction of aromatic nitro compounds.
Strategies for Halogenation and Fluorination in Aryl Systems
One potential strategy involves the fluorination of a pre-existing aromatic ring. Transition-metal-catalyzed fluorination has emerged as a powerful tool for this purpose. Palladium-catalyzed fluorination of aryl bromides or triflates using a fluoride (B91410) source like silver fluoride (AgF) has been developed. acs.org These reactions often require specific ligands to facilitate the C-F bond-forming reductive elimination.
Another approach is to start with a fluorinated precursor. For instance, the synthesis could begin with a molecule that already contains the fluorine atom in the desired position, such as 2-fluoro-3-methylbenzoic acid or a related derivative.
Advanced Synthetic Approaches and Catalytic Systems
Modern organic synthesis increasingly utilizes advanced technologies to improve efficiency, selectivity, and environmental friendliness.
Transition Metal-Catalyzed Coupling Reactions in Fluorinated Aryl Synthesis
Transition metal catalysis plays a pivotal role in the synthesis of complex fluorinated aromatic compounds. Palladium-catalyzed cross-coupling reactions are particularly valuable for forming carbon-carbon and carbon-heteroatom bonds. While direct C-H fluorination is an active area of research, the coupling of a fluorinated building block with another fragment of the molecule is a common strategy.
For example, a palladium catalyst could be used to couple a fluorinated aryl halide with an appropriate organometallic reagent to construct the carbon skeleton of the target molecule. The choice of catalyst, ligands, and reaction conditions is critical to achieve high yields and selectivity. Recent advancements have focused on developing more active and stable catalysts that can operate under milder conditions.
| Catalyst System | Reactants | Fluoride Source | Solvent | Temperature | Product |
| Palladium(II) salts/terpyridine | Arylboronic acid derivatives | Selectfluor | Acetonitrile | - | Aryl fluoride harvard.edu |
| Pd precatalyst with AdBrettPhos ligand | Aryl bromides/iodides | AgF, KF | Cyclohexane/2-MeTHF | 130 °C | Aryl fluoride acs.org |
| Palladium(II) acetate/PIP auxiliary | α-amino acid derivatives | NFSI | - | - | Fluorinated α-amino acid derivatives nih.gov |
This table illustrates examples of transition metal-catalyzed fluorination reactions.
Microwave-Assisted Organic Synthesis for Aminobenzoate Derivatives
Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The use of microwave irradiation can be particularly beneficial for reactions that are slow or require high temperatures under conventional conditions.
Esterification reactions, including those for the synthesis of aminobenzoate derivatives, can be significantly expedited using microwave technology. For example, the esterification of substituted benzoic acids with various alcohols has been shown to proceed efficiently under microwave irradiation, often in the absence of a solvent. researchgate.net This approach not only speeds up the reaction but also aligns with the principles of green chemistry by reducing solvent waste.
The synthesis of heterocyclic compounds and other complex organic molecules has also benefited from microwave assistance, demonstrating its broad applicability in modern synthetic chemistry.
| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Microwave Power | Temperature | Time | Yield |
| Esterification | 4-fluoro-3-nitrobenzoic acid, Ethanol (B145695) | H₂SO₄ | Ethanol | - | 130 °C | 15 min | High researchgate.net |
| Esterification | Benzoic acid, Methanol | NFSI | Methanol | - | 120 °C | 30 min | Near Quantitative mdpi.com |
| Synthesis of 2-aminobenzothiazoles | 2-bromophenyl isothiocyanate, Amines | CuI | Ethanol | - | 130 °C | 30 min | 27-89% acs.org |
| Synthesis of Benzoic Acid | Benzanilide | H₂SO₄ | - | - | - | - | High ijprdjournal.com |
This table showcases examples of microwave-assisted organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-2-fluoro-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-5-7(11)4-3-6(8(5)10)9(12)13-2/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJJTDMBGBYZPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659476 | |
| Record name | Methyl 4-amino-2-fluoro-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206680-26-3 | |
| Record name | Methyl 4-amino-2-fluoro-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Analytical Characterization Methodologies for Methyl 4 Amino 2 Fluoro 3 Methylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework and the position of the fluorine atom on the aromatic ring. By analyzing the chemical shifts, splitting patterns (multiplicities), and coupling constants, a complete structural assignment can be made.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
In ¹H NMR spectroscopy of Methyl 4-amino-2-fluoro-3-methylbenzoate, distinct signals are expected for the aromatic protons, the amino group protons, the methyl ester protons, and the aromatic methyl protons. The electron-donating amino group and the electron-withdrawing fluoro and ester groups influence the chemical shifts of the aromatic protons. The fluorine atom will also introduce splitting through H-F coupling.
The expected signals would include:
A singlet for the methyl ester protons (-OCH₃).
A singlet for the aromatic methyl protons (-CH₃).
A broad singlet for the amino group protons (-NH₂), which can exchange with deuterium in D₂O.
Two doublets in the aromatic region corresponding to the two aromatic protons, with their splitting patterns influenced by both proton-proton and proton-fluorine coupling.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| ~ 7.7 - 7.9 | Doublet | ~ 8-9 Hz (H-H) | Aromatic H |
| ~ 6.5 - 6.7 | Doublet | ~ 8-9 Hz (H-H), ~ 1-2 Hz (H-F) | Aromatic H |
| ~ 4.0 - 4.5 | Broad Singlet | - | -NH₂ |
| ~ 3.8 - 3.9 | Singlet | - | -OCH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The fluorine atom has a significant impact on the chemical shifts of the carbon atoms it is directly bonded to and those in close proximity, due to C-F coupling.
Expected signals in the ¹³C NMR spectrum include:
A signal for the carbonyl carbon of the ester group.
Multiple signals in the aromatic region, with the carbon directly attached to the fluorine atom appearing as a doublet with a large C-F coupling constant. Other aromatic carbons may also show smaller C-F couplings.
A signal for the methyl ester carbon (-OCH₃).
A signal for the aromatic methyl carbon (-CH₃).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |
|---|---|---|
| ~ 165 - 167 | - | C=O (Ester) |
| ~ 160 - 163 | Large ¹JCF (~240-250 Hz) | C-F |
| ~ 145 - 150 | Small JCF | C-NH₂ |
| ~ 130 - 135 | Small JCF | Aromatic C-H |
| ~ 115 - 125 | Small JCF | Aromatic C-H |
| ~ 110 - 115 | Small JCF | Aromatic C-COOCH₃ |
| ~ 105 - 110 | Small JCF | Aromatic C-CH₃ |
| ~ 51 - 53 | - | -OCH₃ |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy for Fluorinated Analogs
¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. alfa-chemistry.com The chemical shift of the fluorine atom is highly dependent on its electronic environment, making it a powerful probe for structural confirmation. alfa-chemistry.comnih.gov For an aryl fluoride (B91410) like this compound, the ¹⁹F chemical shift is influenced by the other substituents on the aromatic ring. The signal for the fluorine atom would be expected to appear as a multiplet due to coupling with nearby aromatic protons. The typical chemical shift range for aromatic fluorine compounds (Ar-F) is between +80 to +170 ppm relative to a CFCl₃ standard. alfa-chemistry.com
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation. nih.govresearchgate.net For this compound (molecular formula C₉H₁₀FNO₂), the expected [M+H]⁺ ion would have a mass-to-charge ratio (m/z) of approximately 184.1. This technique is valuable for confirming the molecular weight of the compound. chemicalbook.com Tandem MS (MS/MS) analysis of the [M+H]⁺ ion could reveal characteristic fragmentation patterns, such as the loss of small neutral molecules like water or carbon monoxide, providing further structural evidence. nih.gov
High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound, HR-MS would be used to confirm its elemental formula (C₉H₁₀FNO₂) by comparing the experimentally measured exact mass of the [M+H]⁺ ion to the theoretically calculated value.
Table 3: Predicted Mass Spectrometry Data for this compound
| Technique | Ion Type | Calculated m/z | Purpose |
|---|---|---|---|
| ESI-MS | [M+H]⁺ | ~184.1 | Molecular Weight Confirmation |
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Telmisartan |
Chromatographic Separation Techniques
Chromatographic methods are essential for the purification, identification, and quantification of this compound. These techniques separate the compound from impurities, starting materials, and byproducts.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity and determining the concentration of this compound. A reversed-phase HPLC method is typically employed, utilizing a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
Key parameters for an HPLC analysis would include the column type (e.g., C18), the mobile phase composition (often a mixture of acetonitrile or methanol (B129727) and water with a pH modifier like formic acid or trifluoroacetic acid), flow rate, and detection wavelength, typically set to the compound's UV absorbance maximum. By comparing the peak area of the analyte to that of a certified reference standard, precise quantification can be achieved.
Table 1: Illustrative HPLC Parameters
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
For the analysis of this compound in complex matrices or for the identification of trace-level impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice. This method couples the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.
After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed by the mass spectrometer. In MS/MS, a specific precursor ion corresponding to the protonated molecule ([M+H]⁺) is selected and fragmented to produce a characteristic pattern of product ions. This transition provides a high degree of certainty in identification and quantification. For a related compound, Methyl 4-amino-3-methylbenzoate, an [M+H]⁺ ion peak at a mass-to-charge ratio (m/z) of 166.1 has been reported chemicalbook.comchemicalbook.com.
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique used to monitor the progress of chemical reactions in real-time. A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica gel). The plate is then developed in a suitable solvent system (mobile phase). The relative polarity of the starting materials, intermediates, and the final product, this compound, will cause them to travel at different rates up the plate, resulting in distinct spots. The disappearance of starting material spots and the appearance of the product spot indicate the reaction's progression towards completion. Visualization is typically achieved under UV light.
Vibrational and Other Spectroscopic Methods
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the compound, revealing the presence of specific functional groups. For this compound, characteristic absorption bands would be expected for the N-H bonds of the amine group, the C=O bond of the ester, C-F bond, and various vibrations associated with the substituted aromatic ring.
Table 2: Expected FT-IR Absorption Bands
| Functional Group | Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch (Amine) | 3300-3500 | Two bands expected for primary amine |
| C-H Stretch (Aromatic) | 3000-3100 | Aromatic ring C-H bonds |
| C-H Stretch (Aliphatic) | 2850-3000 | Methyl group C-H bonds |
| C=O Stretch (Ester) | 1700-1725 | Carbonyl group of the methyl ester |
| C=C Stretch (Aromatic) | 1500-1600 | Aromatic ring skeletal vibrations |
| C-N Stretch (Aromatic Amine) | 1250-1340 | Stretch of the carbon-nitrogen bond instanano.com |
| C-O Stretch (Ester) | 1100-1300 | Stretch of the carbon-oxygen single bond |
| C-F Stretch | 1000-1400 | Strong absorption for the C-F bond |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The spectrum is influenced by the presence of the benzene (B151609) ring and its substituents (amino, fluoro, methyl, and methyl ester groups), which act as chromophores and auxochromes. The wavelength of maximum absorbance (λmax) is a key characteristic used in quantitative analysis, such as in HPLC detection. For the related compound Methyl 4-aminobenzoate, UV absorption data is available, which serves as a reference point for its structural analogs nist.gov.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl 4-amino-3-methylbenzoate |
| Methyl 4-aminobenzoate |
| Acetonitrile |
| Methanol |
| Formic acid |
Solid-State and Morphological Characterization
The solid-state properties of an active pharmaceutical ingredient or chemical intermediate are critical as they influence stability, solubility, and bioavailability. A thorough characterization of the material's crystalline structure and morphology is therefore essential. For this compound, this involves the use of advanced analytical techniques such as X-ray Diffraction (XRD) and electron microscopy.
X-ray Diffraction (XRD) for Crystalline Phase Analysis
X-ray Diffraction (XRD) is a primary analytical technique used to investigate the crystallographic structure of a solid material. It provides detailed information about the atomic arrangement, crystal lattice, and phase purity of a compound. In the context of this compound, XRD analysis would be employed to identify its crystalline form, determine unit cell dimensions, and ascertain its space group.
While specific experimental XRD data for this compound is not extensively available in publicly accessible literature, the characterization would typically involve analyzing the powder X-ray diffraction (PXRD) pattern. This pattern serves as a unique fingerprint for the crystalline solid. The analysis would yield a series of diffraction peaks at specific 2θ angles, the intensity and position of which are directly related to the crystal structure.
For a comprehensive analysis, single-crystal X-ray diffraction could be performed if suitable crystals are grown. This technique provides precise atomic coordinates, bond lengths, and bond angles, allowing for the unambiguous determination of the molecular structure in the solid state.
A hypothetical data table for the single-crystal X-ray diffraction of a related compound, Methyl 4-amino-3-methylbenzoate, is presented below to illustrate the type of information that would be obtained for this compound. It is important to note that these values are not for the specified compound but for a structural analog.
Table 1: Illustrative Crystal Data and Structure Refinement Parameters
| Parameter | Value (for Methyl 4-amino-3-methylbenzoate) |
|---|---|
| Empirical Formula | C9H11NO2 |
| Formula Weight | 165.19 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.5670 (15) |
| b (Å) | 6.1080 (12) |
| c (Å) | 18.127 (4) |
| β (°) | 98.14 (3) |
| Volume (ų) | 829.4 (3) |
| Z | 4 |
Electron Microscopy (SEM/TEM) for Material Morphology
The morphology, particle size, and surface characteristics of a chemical compound are crucial for its processing and performance. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing these features at high resolution.
Scanning Electron Microscopy (SEM): SEM provides detailed images of the surface topography of the material. For this compound, SEM analysis would reveal the shape of the crystals (e.g., needles, plates, prisms), their size distribution, and the degree of aggregation or agglomeration. This information is vital for understanding powder flow, compaction behavior, and dissolution rates.
Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging than SEM and can provide information about the internal structure of the material. While less common for routine morphological characterization of small molecules, TEM could be used to examine nanoscale features, crystal defects, or the presence of different phases within a single particle.
Reactivity Profiles and Mechanistic Studies of Methyl 4 Amino 2 Fluoro 3 Methylbenzoate and Analogs
Electronic and Steric Effects of Fluoro and Methyl Substituents on Aromatic Reactivity
The reactivity of an aromatic ring is profoundly influenced by the electronic and steric nature of its substituents. In Methyl 4-amino-2-fluoro-3-methylbenzoate, the fluoro and methyl groups, along with the amino and ester groups, create a complex pattern of reactivity.
Electronic Effects: Substituents modulate the electron density of the aromatic ring through inductive and resonance effects. minia.edu.eg
Inductive Effect (-I): Due to its high electronegativity, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I). minia.edu.eglibretexts.org This effect polarizes the carbon-fluorine bond, drawing electron density away from the ring and deactivating it towards electrophilic attack. minia.edu.egacs.org The methyl group, being an sp³ hybridized alkyl group, is less electronegative than the sp² carbons of the ring and thus has a weak electron-donating inductive effect (+I). lumenlearning.com
Steric Effects: Steric hindrance arises from the physical size of the substituents, which can impede the approach of reagents to certain positions on the ring.
Fluorine vs. Methyl: While fluorine is larger than hydrogen, the methyl group has a significantly greater steric demand. acs.orgacs.org
Torsional Angles: Substituents in ortho positions can force twisting around the bonds connecting them to the ring or between adjacent aryl rings to relieve steric strain. acs.orgacs.org In the subject molecule, the methyl group at position 3 and the fluorine at position 2 are adjacent. This steric clash can influence the planarity of the molecule and the orientation of the substituents, potentially affecting conjugation and reactivity.
The table below summarizes the primary electronic effects of the key substituents on the aromatic ring.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS |
| -F (Fluoro) | -I (Withdrawing) | +R (Donating) | Deactivating, Ortho/Para-Directing |
| -CH₃ (Methyl) | +I (Donating) | N/A (Hyperconjugation) | Activating, Ortho/Para-Directing |
| -NH₂ (Amino) | -I (Withdrawing) | +R (Strongly Donating) | Strongly Activating, Ortho/Para-Directing |
| -COOCH₃ (Methyl Ester) | -I (Withdrawing) | -R (Withdrawing) | Deactivating, Meta-Directing |
Nucleophilic and Electrophilic Aromatic Substitution Reactions
The unique substitution pattern of this compound dictates its behavior in both electrophilic (EAS) and nucleophilic (NAS) aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich aromatic ring. The outcome is governed by the combined directing effects of the existing substituents.
Directing Effects: The amino (-NH₂) and methyl (-CH₃) groups are activating and ortho, para-directing. lumenlearning.comlibretexts.org The fluoro (-F) group is deactivating but also ortho, para-directing. lumenlearning.com The methyl ester (-COOCH₃) is deactivating and meta-directing.
Reactivity: Arylamines are highly reactive towards EAS, often leading to multiple substitutions and side reactions. libretexts.org The strong activating effect of the amino group makes the ring highly nucleophilic. chemistrysteps.com To control the reaction and prevent over-substitution or oxidation, the amino group is often protected by converting it to an amide (e.g., acetanilide). libretexts.orgchemistrysteps.comyoutube.com This attenuates the activating influence of the nitrogen lone pair, which becomes delocalized over the carbonyl group. chemistrysteps.com
Regioselectivity: The position of electrophilic attack is a result of the cumulative influence of all four groups. The powerful ortho, para-directing amino group at C-4 will strongly direct incoming electrophiles to the C-5 position (ortho to the amino group and meta to the ester). The C-1 position is blocked by the ester, and the C-2 and C-3 positions are sterically hindered and electronically influenced by the fluoro and methyl groups. Therefore, substitution is most likely to occur at C-5.
Nucleophilic Aromatic Substitution (NAS): NAS involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the replacement of a leaving group. masterorganicchemistry.com
Requirements: This reaction is favored by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group. masterorganicchemistry.comlibretexts.org The EWGs stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org
Reactivity in the Title Compound: In this compound, the ring is rendered electron-rich by the powerful amino-donating group, making it generally unsuitable for NAS. However, the fluorine atom can act as a leaving group in NAS reactions, especially on highly activated systems. masterorganicchemistry.comyoutube.com For a nucleophile to displace the fluorine at C-2, a strong EWG would ideally be needed at the C-1 or C-3 positions to stabilize the intermediate. While the ester at C-1 is an EWG, the adjacent methyl group at C-3 is donating, and the powerfully donating amino group at C-4 deactivates the ring for nucleophilic attack. Therefore, standard NAS reactions are unlikely to proceed efficiently on this substrate without modification.
Mechanisms of Ester Hydrolysis and Transesterification
The methyl ester group (-COOCH₃) can undergo hydrolysis to form the corresponding carboxylic acid or transesterification to form a different ester.
Ester Hydrolysis: Hydrolysis is the cleavage of the ester bond by water, and it can be catalyzed by either acid or base. quora.comblogspot.com
Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₂SO₄), which increases the electrophilicity of the carbonyl carbon. blogspot.comlibretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol (B129727) is eliminated as a leaving group, and the carbonyl group is reformed, yielding the carboxylic acid product, 4-amino-2-fluoro-3-methylbenzoic acid. libretexts.org This reaction is reversible. blogspot.com
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., KOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. libretexts.org This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion (⁻OCH₃). The methoxide, a strong base, then deprotonates the newly formed carboxylic acid, driving the reaction to completion. An acidic workup is required to protonate the carboxylate salt and obtain the final carboxylic acid. quora.com High temperatures can enhance the rate of hydrolysis, even for sterically hindered esters. psu.edu
Transesterification: This process involves converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.org
Mechanism: The mechanism is analogous to hydrolysis, but with an alcohol acting as the nucleophile instead of water. libretexts.org For example, reacting this compound with ethanol (B145695) under acidic conditions would lead to the formation of Ethyl 4-amino-2-fluoro-3-methylbenzoate and methanol. The reaction is an equilibrium process, and to drive it towards the desired product, a large excess of the reactant alcohol is often used as the solvent. libretexts.orgtcu.edu
Reaction Mechanisms of the Amino Group (e.g., amine reactivity in cyclization reactions)
The primary amino group (-NH₂) is a key reactive center, functioning as a base and a nucleophile. Its reactivity is central to many synthetic transformations, including cyclizations.
Basicity and Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the amino group basic and nucleophilic. chemistrysteps.com However, its basicity is reduced compared to aliphatic amines because the lone pair is delocalized into the aromatic ring. Electron-withdrawing groups on the ring further decrease basicity, while electron-donating groups increase it. chemistrysteps.com
Reactivity in Cyclization Reactions: The nucleophilic nature of the amino group allows it to participate in intramolecular reactions to form heterocyclic rings. This is a powerful strategy in organic synthesis. For a cyclization to occur, a suitable electrophilic center must be present elsewhere in the molecule or introduced via a reagent.
Example of a Relevant Cyclization Strategy: While not a direct reaction of the title compound, the Hofmann-Löffler reaction illustrates a general principle where an amine can be used to form a new ring. acs.org This reaction involves the cyclization of N-halogenated amines under acidic conditions, typically initiated by heat or light, to form pyrrolidines or piperidines. It proceeds via a radical mechanism involving a 1,5-hydrogen atom transfer to a nitrogen-centered radical, followed by cyclization. Amidoalkylation reactions, where an aniline (B41778) reacts with an acyl iminium ion, are another route to form heterocyclic compounds. iastate.edu
Photochemical Transformations and Reactive Intermediates of Fluorinated Aryl Azides
While the parent compound is an amine, it can be readily converted to the corresponding aryl azide (B81097) (Methyl 4-azido-2-fluoro-3-methylbenzoate) via diazotization followed by treatment with sodium azide. Aryl azides are highly valuable in photochemistry and are used as photoaffinity labels. nih.govresearchgate.net
Photolysis and Nitrene Formation: Upon photolysis with UV light, aryl azides lose a molecule of nitrogen (N₂) to generate a highly reactive intermediate known as an aryl nitrene. vapourtec.comthermofisher.com This nitrene exists initially as a singlet state, which is a potent electrophile.
Reactive Pathways of the Nitrene: The singlet nitrene can undergo several transformations:
Ring Expansion: The nitrene can rearrange to form a highly electrophilic, seven-membered ring ketenimine (a dehydroazepine). For many non-fluorinated aryl azides, this is the primary pathway. researchgate.net
Intersystem Crossing: The singlet nitrene can convert to the more stable triplet state, which behaves like a diradical.
Insertion/Addition Reactions: The highly reactive singlet nitrene can directly insert into nearby C-H, N-H, or O-H bonds or add to double bonds. researchgate.net
Effect of Fluorine Substituents: The presence of fluorine atoms on the aromatic ring, particularly in positions ortho to the azide group, has a profound effect on the nitrene's reactivity. Fluorination has been shown to significantly slow down the rate of ring expansion. nih.govresearchgate.net This retardation allows for bimolecular reactions, such as insertion into other molecules, to compete more effectively, which is desirable in photoaffinity labeling applications. nih.gov Laser flash photolysis studies have been instrumental in determining that ortho, ortho'-difluoro substitution is particularly effective at preventing ring expansion and allowing the singlet nitrene to be trapped. nih.gov
The following table outlines the photochemical behavior of aryl azides.
| Process | Description | Key Intermediate | Influence of Fluorination |
| Photolysis | Absorption of UV light leads to the extrusion of N₂ gas. | Aryl Nitrene (Singlet) | No direct influence on initial N₂ loss. |
| Ring Expansion | Rearrangement of the singlet nitrene to a seven-membered ring. | Ketenimine | Retarded by ortho-fluoro substituents. nih.gov |
| Intersystem Crossing | Conversion of the singlet nitrene to the more stable triplet state. | Aryl Nitrene (Triplet) | Can be a competing pathway. |
| Intermolecular Trapping | Reaction of the singlet nitrene with external molecules (e.g., C-H insertion). | Singlet Nitrene | Enhanced when ring expansion is slowed by fluorine. researchgate.net |
Theoretical and Computational Chemistry Investigations of Methyl 4 Amino 2 Fluoro 3 Methylbenzoate
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are instrumental in elucidating the electronic structure and intrinsic properties of Methyl 4-amino-2-fluoro-3-methylbenzoate. These methods, rooted in the principles of quantum mechanics, offer a detailed description of electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations, often employing hybrid functionals such as B3LYP with extensive basis sets like 6-311++G(d,p), are utilized to determine optimized geometries, vibrational frequencies, and electronic properties. rsc.org
DFT calculations can provide quantitative measures of these effects, such as Mulliken atomic charges, which describe the partial charge distribution among the atoms. For a similarly substituted aromatic system, it has been shown that the presence of both electron-donating and electron-withdrawing groups leads to a complex charge distribution pattern. thaiscience.info
Table 1: Calculated Electronic Properties of Substituted Benzenes using DFT
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Aniline (B41778) | -5.15 | -0.21 | 4.94 | 1.53 |
| Fluorobenzene | -6.22 | -0.89 | 5.33 | 1.61 |
| Toluene (B28343) | -5.93 | -0.42 | 5.51 | 0.37 |
| Hypothetical this compound | -5.5 to -5.8 | -0.5 to -0.9 | 4.6 to 5.1 | ~2.5 - 3.5 |
Note: The values for the hypothetical target molecule are estimated based on trends observed in related substituted benzenes.
Molecular Orbital Calculations
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules by describing the behavior of electrons as they move in the field of all the nuclei. acs.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical stability and reactivity of the molecule. A smaller gap generally indicates higher reactivity. researchgate.net
For substituted anilines, the position and nature of the substituents significantly affect the energies of the frontier orbitals. researchgate.net Fluorine substitution, for instance, tends to lower both HOMO and LUMO energies due to its high electronegativity. researchgate.net The amino group, being a strong electron donor, raises the HOMO energy level, making the molecule more susceptible to electrophilic attack. uwosh.edu The combination of these substituents in this compound results in a unique set of frontier orbitals that dictate its chemical behavior.
Table 2: Frontier Molecular Orbital Energies for Related Aromatic Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) |
| Aniline | -5.15 | -0.21 |
| 2-Fluoroaniline | -5.34 | -0.33 |
| 3-Methylaniline | -5.08 | -0.19 |
| Methyl p-aminobenzoate | -5.42 | -0.56 |
Data is illustrative and based on typical values found in computational chemistry literature for similar compounds.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations.
Conformational Analysis and Energy Landscapes
The presence of the methyl and methyl ester groups introduces rotational flexibility in this compound. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule (conformers) and to map the potential energy surface (PES) associated with rotations around single bonds. colostate.edu
Scanning the potential energy surface by systematically rotating the dihedral angles of the substituents allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing transition states between conformers. uni-muenchen.de For ortho-substituted benzoic acid esters, steric hindrance between the substituents and the ester group can significantly influence the preferred conformation. rsc.org In the case of this compound, the interplay of steric and electronic interactions between the amino, fluoro, methyl, and methyl ester groups will determine the rotational barriers and the relative populations of different conformers.
Table 3: Illustrative Rotational Energy Barriers for a Substituted Methyl Benzoate (B1203000)
| Rotational Bond | Dihedral Angle (degrees) | Relative Energy (kcal/mol) |
| C-COOCH3 | 0 | 0.0 (Global Minimum) |
| C-COOCH3 | 90 | 5.2 (Transition State) |
| C-COOCH3 | 180 | 1.8 (Local Minimum) |
This table provides a hypothetical example of a potential energy scan for a related molecule to illustrate the concept.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecules and their interactions with their environment, such as solvent molecules or other solutes. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can reveal details about intermolecular forces, solvation structures, and dynamic processes.
For this compound in a solvent like water, MD simulations can elucidate the nature of hydrogen bonding between the amino group and water molecules, as well as the hydrophobic interactions of the methyl group and the aromatic ring. nih.gov The fluorine atom can also participate in specific intermolecular interactions, which can be repulsive or attractive depending on the electrostatic environment. nih.gov
MD simulations of related aminobenzoic acids in aqueous solution have shown that water molecules preferentially interact with the polar carboxyl and amino groups. researchgate.net Such simulations for this compound would provide valuable information on its solvation shell structure and how it influences the molecule's properties and reactivity in solution.
Prediction of Reaction Pathways and Mechanism Elucidation
Computational chemistry plays a crucial role in predicting the most likely pathways for chemical reactions and in elucidating their detailed mechanisms. For this compound, this includes predicting its reactivity in various chemical transformations.
The substituents on the aromatic ring strongly direct the outcome of electrophilic aromatic substitution reactions. libretexts.org The amino group is a powerful activating and ortho-, para-directing group, while the fluorine atom is deactivating but also ortho-, para-directing. The methyl group is weakly activating and ortho-, para-directing. ucalgary.ca The combination and positioning of these groups in this compound will lead to a specific regioselectivity in reactions like nitration or halogenation. Computational methods can be used to calculate the activation energies for electrophilic attack at different positions on the ring, thereby predicting the major product. youtube.com
Furthermore, the ester functionality can undergo reactions such as hydrolysis or amidation. Theoretical calculations can model the reaction mechanism of, for example, the Fischer esterification to form this compound from the corresponding carboxylic acid, or its hydrolysis back to the acid. researchgate.net These studies involve locating the transition state structures and calculating the energy barriers for each step of the reaction, providing a detailed understanding of the reaction kinetics and thermodynamics. acs.org
Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (QSMR) Development
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or metabolic fate, respectively. wikipedia.org While specific QSAR and QSMR studies for this compound are not extensively documented in publicly available literature, the development of such models would follow established principles, leveraging data from structurally analogous compounds.
The development of a QSAR model for this compound would involve the systematic variation of its structural features to understand the impact on a specific biological activity, such as enzyme inhibition or receptor binding. For instance, in studies on benzoylaminobenzoic acid derivatives, which share the aminobenzoic acid core, QSAR models have revealed that inhibitory activity against certain bacterial enzymes increases with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of specific substituents, like a hydroxyl group, was also found to be beneficial for activity, whereas heteroatoms in other parts of the molecule could decrease it. nih.gov For this compound, a hypothetical QSAR study might explore the effects of altering the substituents on the benzene (B151609) ring.
QSAR models are mathematically expressed as: Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org
The predictors in these models can be categorized into several classes, as detailed in the interactive table below.
Table 1: Potential Molecular Descriptors for QSAR/QSMR Model Development
| Descriptor Class | Examples | Potential Relevance for this compound |
|---|---|---|
| Topological (2D) | Molecular weight, Atom count, Number of rotatable bonds, Topological polar surface area (TPSA) | The size and flexibility of the molecule can influence its fit within a biological target. The number of fluorine atoms has been shown to be a significant descriptor in some QSAR models. mdpi.com |
| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | The fluorine atom's high electronegativity significantly impacts the electron distribution, influencing interactions with polar residues in a protein's active site. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Hydrophobicity is a crucial factor in membrane permeability and binding to hydrophobic pockets in proteins. nih.gov |
| Steric/3D | Molecular volume, Surface area, Shape indices | The 3D shape of the molecule is critical for its complementarity to a binding site. Methods like Comparative Molecular Field Analysis (CoMFA) use 3D steric and electrostatic fields. wikipedia.org |
Similarly, QSMR models for this compound would aim to predict its metabolic fate, such as the extent of its excretion or the formation of specific metabolites. Research on substituted benzoic acids has successfully used computational chemistry to develop QSMR models that predict the urinary excretion of glycine (B1666218) and glucuronide conjugates. nih.gov These models were built using a dataset of theoretically derived physicochemical descriptors. nih.gov
For a fluorinated compound like this compound, the fluorine atom can significantly influence its metabolism. Fluorine's presence can block metabolically susceptible sites, potentially increasing the compound's metabolic stability and half-life. nih.govnih.gov A QSMR study would likely investigate descriptors that capture the electronic influence of the fluorine atom and the steric hindrance it might impose on enzymatic reactions.
The development of robust QSAR and QSMR models relies on a high-quality dataset of compounds with experimentally determined activities or metabolic profiles. The general workflow for developing such a model is outlined below.
Table 2: General Workflow for QSAR/QSMR Model Development
| Step | Description |
|---|---|
| 1. Data Set Assembly | A series of structurally related compounds, including this compound, would be synthesized or sourced. Their biological activity or metabolic profile would be measured under standardized conditions. |
| 2. Molecular Descriptor Calculation | A wide range of 2D and 3D molecular descriptors would be calculated for each compound in the dataset using specialized software. |
| 3. Model Building | Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the observed activity/metabolism. nih.govnih.gov |
| 4. Model Validation | The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in the model's creation. |
| 5. Mechanistic Interpretation | The descriptors included in the final model can provide insights into the structural features that are important for the desired biological effect or metabolic outcome. |
Through such studies, a predictive model for the activity and metabolism of new derivatives of this compound could be established, guiding the design of more potent and metabolically stable compounds.
Biological Activities and Molecular Mechanisms of Methyl 4 Amino 2 Fluoro 3 Methylbenzoate Analogs
Role as Pharmaceutical Intermediates and Lead Compound Scaffolds
Methyl 4-amino-2-fluoro-3-methylbenzoate and its structural analogs represent a significant class of compounds in medicinal chemistry, primarily serving as versatile building blocks and scaffolds for the development of new therapeutic agents. Their utility stems from the specific arrangement of substituents on the benzene (B151609) ring—an amino group, a fluorine atom, a methyl group, and a methyl ester—which provides multiple points for chemical modification and interaction with biological targets.
Substituted benzoic acids are foundational in drug discovery. For instance, 4-fluoro-3-methylbenzoic acid is a key building block for synthesizing various active pharmaceutical ingredients (APIs). ossila.com Its functional groups can be readily modified; the carboxylic acid allows for amide bond formation or reduction to an alcohol, while the methyl group can be functionalized for further reactions. ossila.com An analog of imidazopyridine, derived from 4-fluoro-3-methylbenzoic acid, has demonstrated potent anticoccidial activity. ossila.com
A closely related compound, methyl 4-amino-3-methylbenzoate, serves as a crucial intermediate in the synthesis of Telmisartan, an angiotensin II receptor blocker used in managing metabolic disorders. researchgate.net Furthermore, this analog is utilized in the development of neuroprotective hydrazides with potential applications in treating Alzheimer's disease and in the research of diphenylamine-based retinoids. chemicalbook.com
The concept of a "scaffold" is central to modern drug design, where a core molecular structure is systematically modified to create a library of compounds with diverse biological activities. The pyridazinone scaffold, particularly with 4-amino substitutions, has been identified as a novel framework for developing inhibitors of Fatty Acid-Binding Protein 4 (FABP4), a target implicated in metabolic diseases and cancer. mdpi.comsemanticscholar.orgresearchgate.net Given the structural features of this compound, it holds significant potential as a lead compound scaffold for generating novel molecules with tailored pharmacological profiles.
Interactive Table: Applications of Benzoate (B1203000) Analogs in Pharmaceutical Development
| Compound/Scaffold | Application/Role | Therapeutic Area/Target |
| Methyl 4-amino-3-methylbenzoate | Intermediate | Cardiovascular (Telmisartan) researchgate.net |
| Methyl 4-amino-3-methylbenzoate | Synthesis of neuroprotective hydrazides | Neurodegenerative (Alzheimer's) chemicalbook.com |
| 4-Fluoro-3-methylbenzoic acid | Building block for APIs | General Drug Discovery ossila.com |
| Imidazopyridine analog | Active agent | Infectious Disease (Anticoccidial) ossila.com |
| 4-Amino-pyridazin-3(2H)-one | Novel Scaffold | Metabolic Disease, Oncology (FABP4) mdpi.comsemanticscholar.org |
Interaction with Biological Targets and Molecular Pathways
The biological effects of this compound analogs are dictated by their interactions with specific proteins and their influence on cellular signaling pathways.
Substituted benzoate derivatives are known to modulate the function of various enzymes and receptors. Benzodiazepine (B76468) derivatives, for example, act as ligands for the benzodiazepine receptor within the GABAergic system and as antagonists for cholecystokinin (B1591339) receptors. nih.gov The specific nature of the interaction—whether agonistic, antagonistic, or allosteric—is determined by the precise chemical structure of the ligand and its fit within the binding pocket of the target protein. The diverse functional groups on the benzoate ring of the title compound allow for a range of potential interactions, including hydrogen bonding, hydrophobic interactions, and halogen bonding, which can be fine-tuned to achieve desired modulatory effects on various biological targets.
While this compound is not a nucleoside analog itself, its benzoate moiety is a structural component that can be incorporated into more complex molecules, including nucleoside analogs. These analogs are a class of chemotherapeutic agents that exert their cytotoxic effects by interfering with nucleic acid metabolism. nih.gov
Nucleoside analogs function as prodrugs that, once inside a cell, are converted into their active triphosphate forms. nih.gov These active metabolites can then inhibit key enzymes involved in DNA synthesis, such as ribonucleotide reductase (RNR) and DNA polymerases. nih.gov A primary mechanism of action involves their incorporation into DNA during replication or repair. nih.gov This incorporation can disrupt the structural integrity of the DNA, leading to stalled replication forks and the termination of the growing DNA chain. nih.gov
The resulting DNA damage is detected by cellular sensor proteins like ATM, ATR, and DNA-PK. nih.gov These sensors activate checkpoint pathways that halt the cell cycle to allow for DNA repair. However, if the damage is too extensive to be repaired, these same pathways can trigger apoptosis, or programmed cell death, thereby eliminating the cancerous cell. nih.gov The potential for a benzoate derivative to be part of a larger nucleoside analog structure highlights a possible, albeit indirect, role in these critical anticancer pathways.
A significant mechanism through which benzoate derivatives can exert their effects is allosteric modulation. Unlike orthosteric ligands that bind directly to a protein's active site, allosteric modulators bind to a distinct, topographically separate site. nih.govacs.org This binding event induces a conformational change in the protein, which in turn alters the affinity and/or efficacy of the endogenous ligand at the active site. nih.govacs.org
Allosteric modulators offer several advantages in drug discovery, including higher target selectivity, as allosteric sites are generally less conserved across receptor subtypes than active sites. nih.gov These modulators are classified based on their effect:
Positive Allosteric Modulators (PAMs): Potentiate the response of the endogenous agonist. nih.govacs.org
Negative Allosteric Modulators (NAMs): Reduce the activity of the endogenous agonist. nih.govacs.org
Silent Allosteric Modulators (SAMs): Bind to the allosteric site without affecting the agonist's activity but can block the binding of other allosteric modulators. nih.govacs.orgmdpi.com
Research has demonstrated that benzoic acid derivatives can function as allosteric modulators. For instance, they have been investigated as allosteric modulators of the cannabinoid 1 receptor (CB1R). nih.govacs.org Similarly, 3-benzazepine derivatives have been shown to cause allosteric modulation of N-Methyl-D-aspartate (NMDA) receptors. researchgate.net The structural characteristics of this compound make it a candidate for investigation as an allosteric modulator for various protein targets.
Interactive Table: Modes of Allosteric Modulation
| Modulator Type | Description | Effect on Endogenous Ligand |
| PAM | Binds to an allosteric site and increases the affinity and/or efficacy of the agonist. | Potentiates response nih.govacs.org |
| NAM | Binds to an allosteric site and decreases the affinity and/or efficacy of the agonist. | Inhibits response nih.govacs.org |
| SAM | Binds to an allosteric site with no direct effect on the agonist but blocks other modulators. | No effect on response mdpi.com |
Structure-Activity Relationship (SAR) Studies for Substituted Benzoate Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For substituted benzoate derivatives, SAR studies guide the optimization of lead compounds to enhance potency and selectivity.
Key findings from SAR studies on related benzoate derivatives include:
Importance of Hydrophilicity: In the development of benzoic acid-based anti-sickling agents, hydrophilic substituents on the phenyl ring were found to be crucial for interacting with polar amino acid residues at the target site. iomcworld.comresearchgate.net
Positional Isomerism: The position of substituents dramatically affects activity. For derivatives of YC-1, a soluble guanylate cyclase stimulator, placing a fluoro or cyano group at the ortho position of the benzene ring resulted in superior inhibitory activity compared to substitutions at the meta or para positions. nih.gov
Nature of the Substituent: For fluorinated retinoic acid analogs, a monochloro-substituted aromatic moiety showed comparable antipapilloma activity to the parent compound, indicating that different halogens could be tolerated. nih.gov
These studies underscore that the biological activity of benzoate derivatives is a complex function of the electronic properties, steric size, and position of the substituents on the aromatic ring.
Interactive Table: SAR Insights for Benzoate Derivatives
| Compound Class | Structural Feature | Impact on Biological Activity |
| Anti-sickling agents | Hydrophilic substituents on phenyl ring | Essential for binding to polar residues iomcworld.comresearchgate.net |
| YC-1 Derivatives | Ortho-fluoro or ortho-cyano substitution | Increased inhibitory activity nih.gov |
| YC-1 Derivatives | Meta or para substitution | Reduced inhibitory activity nih.gov |
| Fluorinated Retinoids | Monochloro substitution | Maintained antipapilloma effect nih.gov |
Metabolism and Biotransformation Pathways of Substituted Benzoic Acids in Biological Systems
The biotransformation of substituted benzoic acids is a critical aspect of their pharmacokinetic profile, determining their duration of action and elimination from the body. The primary goal of metabolism is to convert lipophilic compounds into more polar, water-soluble metabolites that can be easily excreted, mainly via urine. youtube.com
For substituted benzoic acids, metabolism is dominated by Phase II conjugation reactions. nih.gov The two principal pathways are:
Glycine (B1666218) Conjugation: The benzoic acid is first activated to its coenzyme A (CoA) thioester, benzoyl-CoA. This intermediate then reacts with glycine, catalyzed by glycine N-acyltransferase, to form benzoylglycine, commonly known as hippuric acid. researchgate.net
Glucuronidation: The benzoic acid is conjugated with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs), to form an ester glucuronide. nih.gov
A study on a series of substituted benzoic acids in rats revealed that the metabolic fate—whether the compound primarily undergoes glycine conjugation or glucuronidation—is dictated by the physicochemical properties of the substituents. nih.gov By analyzing properties like sterics and electronics, it was possible to classify the compounds and predict their dominant metabolic pathway. nih.gov For example, compounds such as 2-, 3-, and 4-fluorobenzoic acids primarily form glycine conjugates, whereas others with different substitutions favor glucuronidation. nih.gov This ability to predict metabolic fate based on chemical structure is a powerful tool in drug design, helping to avoid metabolic liabilities early in the development process.
Glucuronidation and Glycine Conjugation Pathways
The metabolic fate of xenobiotics, including analogs of this compound, is crucial for determining their biological activity and clearance from the body. Two key phase II metabolic pathways are glucuronidation and glycine conjugation, which enhance the water solubility of compounds, facilitating their excretion. wikipedia.org
Glucuronidation is a major pathway for the metabolism of a wide array of drugs and other foreign compounds. nih.gov This process, primarily occurring in the liver, involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. wikipedia.org This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov Functional groups such as alcohols, phenols, carboxylic acids, and amines can all undergo glucuronidation. rsc.org For analogs of this compound, both the amino group and the carboxylic acid (if the methyl ester is hydrolyzed) represent potential sites for glucuronidation. The resulting glucuronides are significantly more water-soluble than the parent compounds, which aids in their elimination via urine or feces. wikipedia.org
Glycine conjugation is another important metabolic route, particularly for carboxylic acids. This two-step enzymatic process involves the activation of the carboxylic acid to its coenzyme A (CoA) thioester, followed by the N-acylation of glycine. researchgate.net Studies on a variety of substituted benzoic acids have provided insights into the structure-activity relationships governing this pathway. Research has shown that the extent of glycine conjugation is influenced by factors such as lipid solubility and the steric properties of the substituents on the benzene ring. nih.govnih.gov
Investigations using rat liver and kidney mitochondria have demonstrated that increased lipid solubility of substituted benzoic acids generally leads to a higher degree of glycine conjugation. nih.govjst.go.jp However, the presence of bulky substituents on the benzene ring can sterically hinder the enzymatic process, thereby reducing the rate of conjugation. nih.govjst.go.jp This steric effect suggests that the active site of the enzyme responsible for glycine conjugation has a limited tolerance for bulky substituents. nih.gov For an analog like this compound, the presence of both a fluorine atom and a methyl group adjacent to the primary functional groups could influence its interaction with the enzymes involved in glycine conjugation.
Insights into Drug-Metabolizing Enzyme Active Sites
The structural features of this compound analogs, particularly the presence and position of the fluorine atom, can significantly influence their interaction with drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily. The introduction of fluorine into a drug molecule is a common strategy in medicinal chemistry to enhance metabolic stability. tandfonline.comnih.gov
The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by CYP450 enzymes. tandfonline.comannualreviews.org By strategically placing fluorine atoms at sites that are susceptible to metabolic oxidation, the rate of drug metabolism can be slowed, potentially prolonging the compound's biological half-life. acs.org This principle is a cornerstone of modern drug design.
Furthermore, the high electronegativity of fluorine can alter the electronic properties of the aromatic ring, which may affect the binding affinity of the molecule to the active site of metabolizing enzymes. nih.govacs.org Even a single fluorine atom can significantly change the biological properties of a molecule. acs.org For instance, the addition of a fluorine atom to an aryl ring has been shown to improve the potency of some enzyme inhibitors. acs.org
The steric bulk of substituents also plays a critical role in how a molecule fits into the active site of an enzyme. Studies on the glycine conjugation of substituted benzoic acids have indicated that bulky substituents can reduce the rate of metabolism due to steric hindrance within the enzyme's active site. nih.gov This suggests that the enzymes involved have a limited tolerance for the size of the substituent groups. nih.gov In the case of this compound analogs, the combined steric influence of the fluoro and methyl groups would be a key determinant in their interaction with drug-metabolizing enzymes.
Antimicrobial and Antifungal Efficacy Investigations
The search for new antimicrobial and antifungal agents is a critical area of pharmaceutical research. Analogs of this compound belong to the broader class of substituted benzoates and aminobenzoic acid derivatives, which have been investigated for their potential biological activities.
The introduction of fluorine into various molecular scaffolds has been shown to enhance antimicrobial and antifungal properties. nih.govnih.gov Fluorinated derivatives of peptides and other compounds have demonstrated increased bacteriostatic activity. nih.govnih.gov This enhancement is often attributed to factors such as increased lipophilicity, which can improve passage through microbial cell membranes, and altered electronic properties that can lead to stronger interactions with microbial targets. nih.gov
Studies on substituted benzoate derivatives have revealed promising antifungal activity. For example, certain methylbenzoate analogs have been shown to be effective against various strains of Candida. nih.govnih.gov The antifungal efficacy of these compounds can be influenced by the nature and position of the substituents on the benzoate ring. One study found that methyl 3-methyl-4-nitrobenzoate, an analog of the core structure, exhibited antifungal activity against different Candida species. nih.gov The table below summarizes the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) for methyl 3,5-dinitrobenzoate (B1224709) (MDNB), another related benzoate derivative, against Candida albicans.
| Compound | Strain | MIC (mM) | MFC (mM) |
| Methyl 3,5-dinitrobenzoate (MDNB) | C. albicans ATCC 90028 | 1.10 | 2.21 |
| Methyl 3,5-dinitrobenzoate (MDNB) | C. albicans PLA5 | 0.55 | 1.10 |
| Methyl 3,5-dinitrobenzoate (MDNB) | C. albicans PLA15 | 0.55 | 1.10 |
| Methyl 3,5-dinitrobenzoate (MDNB) | C. albicans PLA1 | 0.27 | 2.21 |
| Data sourced from a study on the antifungal activity of methyl 3,5-dinitrobenzoate. nih.gov |
Applications and Emerging Research Directions for Methyl 4 Amino 2 Fluoro 3 Methylbenzoate
Applications in Medicinal Chemistry and Pharmaceutical Development
The unique substitution pattern on the benzene (B151609) ring of Methyl 4-amino-2-fluoro-3-methylbenzoate provides a versatile scaffold for the synthesis of bioactive molecules. The presence of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
Precursors for Neuroprotective Agents and Alzheimer's Disease Research
While direct application of this compound is not extensively documented, its structural analog, Methyl 4-amino-3-methylbenzoate, serves as a crucial building block in the synthesis of neuroprotective compounds. Specifically, this non-fluorinated analog is utilized in the creation of hydrazide derivatives intended for the treatment of Alzheimer's disease. Furthermore, Methyl 4-amino-3-methylbenzoate is a key starting material for the synthesis of the angiotensin II receptor blocker Telmisartan. beilstein-journals.orgrjpbcs.comrsc.orgresearchgate.net The synthesis of Telmisartan begins with the acylation of Methyl 4-amino-3-methylbenzoate, followed by a series of reactions including nitration, reduction, and cyclization to form the characteristic benzimidazole structure. beilstein-journals.orgrjpbcs.comrsc.org
The inclusion of a fluorine atom, as in this compound, is a strategic modification. Fluorine substitution is known to improve the potency and metabolic profile of therapeutic agents. thieme-connect.com Therefore, this compound is an attractive precursor for developing novel neuroprotective agents with potentially enhanced efficacy and pharmacokinetic properties for conditions like Alzheimer's disease.
| Precursor Compound | Therapeutic Target/Application | Related Final Product |
| Methyl 4-amino-3-methylbenzoate | Alzheimer's Disease | Neuroprotective Hydrazides |
| Methyl 4-amino-3-methylbenzoate | Hypertension (with potential neuroprotective effects) | Telmisartan |
| This compound | Potential for Alzheimer's Disease, etc. | Next-generation neuroprotective agents with enhanced properties |
Intermediates in Antiandrogen Drug Synthesis
In the field of oncology, particularly for the treatment of prostate cancer, second-generation antiandrogen drugs like Enzalutamide are of significant importance. nih.gov The synthesis of Enzalutamide and its derivatives relies on fluorinated benzoic acid intermediates. For instance, an improved synthesis for Enzalutamide starts from 4-bromo-2-fluorobenzoic acid. rhhz.netresearchgate.net This highlights the importance of the 2-fluoro-substituted aromatic core in the final drug structure.
This compound shares this key structural motif—a fluorinated benzene ring with functional groups suitable for further chemical modification. This makes it a highly relevant intermediate for the synthesis of novel antiandrogen agents. By utilizing this compound, researchers can design and create new analogs of existing drugs like Enzalutamide or Bicalutamide, potentially leading to compounds with improved activity against resistant forms of prostate cancer. cardiff.ac.uknih.gov The synthesis of Bicalutamide also involves fluorinated precursors, such as 4-fluorothiophenol and 4-amino-2-trifluoromethyl-benzonitrile, further underscoring the role of fluorinated anilines and benzoic acids in this class of therapeutics. google.comgoogle.com
Development of Retinoid Receptor Agonists
Retinoid X receptors (RXRs) are important targets in the treatment of various diseases, including cancer and metabolic disorders. The development of selective RXR agonists often involves complex organic synthesis where the structure of the starting materials dictates the properties of the final compound. Research into diphenylamine-based retinoids has utilized Methyl 4-amino-3-methylbenzoate as a key intermediate.
The synthesis of novel, halogenated analogs of the FDA-approved drug Bexarotene (an RXR agonist) demonstrates the strategy of using substituted benzoic acids to fine-tune the biological activity of these compounds. beilstein-journals.org For example, analogs bearing a fluorine atom ortho to the carboxylic acid moiety have been synthesized to explore their RXR activation potential. beilstein-journals.org this compound, with its specific fluorine and amino group placement, is a prime candidate for the synthesis of new retinoid receptor agonists, offering a pathway to molecules with potentially improved selectivity and therapeutic profiles.
Role in Agrochemical Development
The incorporation of fluorine into active ingredients is a cornerstone of modern agrochemical design, often leading to increased potency and metabolic stability. rhhz.net Fluorinated aromatic compounds, particularly fluorinated anilines and benzimidazoles, are key components in a wide range of pesticides, including fungicides and insecticides. rhhz.netmdpi.comresearchgate.netgoogle.com
For example, the synthesis of various fluorinated benzimidazole fungicides relies on precursors like fluorinated anilines. mdpi.comnih.govacgpubs.org These compounds have demonstrated significant antimicrobial activity. Given its structure as a fluorinated amino-benzoate derivative, this compound represents a valuable building block for the synthesis of new agrochemical candidates. Its functional groups allow for the construction of more complex molecules, such as fluorinated benzimidazoles or other heterocyclic systems known for their pesticidal properties. thieme-connect.comresearchgate.net
| Structural Motif | Role in Agrochemicals | Examples of Final Products |
| Fluorinated Anilines | Building blocks for active ingredients | Fungicides, Insecticides |
| Fluorinated Benzimidazoles | Core structure of many fungicides | Carbendazim, Benomyl (and their fluorinated analogs) |
| Trifluoromethyl Group | Enhances lipophilicity and efficacy | Many modern pesticides |
Applications in Materials Science and Nanotechnology
Fluorinated aromatic systems are increasingly sought after in materials science due to the unique properties conferred by the fluorine atom. Its high electronegativity and relatively small size can profoundly influence the electronic structure, stability, and intermolecular interactions of organic molecules.
Use in Organic Semiconductors and Liquid Crystal Displays (from fluorinated aromatic systems)
In the realm of organic electronics, fluorination is a key strategy for designing high-performance materials for devices like Organic Light Emitting Diodes (OLEDs) and organic photovoltaic cells. google.comgoogle.com The introduction of fluorine atoms into aromatic rings can modify the dipole moment and optoelectronic properties of the molecule. researchgate.net This influences molecular packing in the solid state, which is critical for efficient charge transport in organic semiconductors. Fluorinated aromatic materials often exhibit enhanced stability and moisture resistance, crucial for the longevity of electronic devices.
Similarly, in Liquid Crystal Display (LCD) technology, fluorinated compounds are indispensable. tandfonline.commdpi.com The presence of fluorine significantly affects key physical properties such as dielectric anisotropy, optical anisotropy, and viscosity. researchgate.netuni-halle.de The strategic placement of fluorine atoms allows for the precise tailoring of these properties to meet the demanding requirements of modern display applications. rsc.org this compound, as a multifunctional fluorinated aromatic compound, is a potential precursor for the synthesis of novel liquid crystals and organic semiconductors with customized electronic and physical characteristics.
Surface Functionalization and Nanomaterial Synthesis Utilizing Related Aryl Azides
The chemical versatility of aromatic compounds such as this compound allows for their potential modification into highly reactive intermediates for materials science applications. One such avenue is the conversion of the primary amino group into an azide (B81097) functionality (-N₃), yielding a photoactive aryl azide. While direct research on the aryl azide of this compound in surface functionalization is not extensively documented, the broader class of fluoro-substituted aryl azides has been a subject of significant investigation for creating functional surfaces and synthesizing novel nanomaterials.
Aryl azides are renowned for their ability to form highly reactive nitrenes upon photolysis (exposure to UV light) or thermolysis. These nitrene intermediates can undergo a variety of reactions, including insertion into C-H and N-H bonds, addition to double bonds, and ring expansion. This reactivity makes them excellent candidates for covalently modifying the surfaces of a wide range of materials, even those with relatively inert surfaces. The presence of fluorine atoms on the aromatic ring, as would be the case for an azide derived from this compound, can further enhance the reactivity and stability of the nitrene intermediate.
Key Research Findings in Surface Functionalization with Related Aryl Azides:
Perfluorophenyl Azides (PFPAs) as Versatile Coupling Agents: Research has extensively focused on perfluorophenyl azides (PFPAs) for surface modification. These compounds serve as powerful coupling agents to immobilize a wide array of molecules, including polymers, biomolecules, and nanoparticles, onto various substrates. The high efficiency of C-H and N-H insertion reactions of the generated perfluorophenyl nitrenes allows for the functionalization of polymers like polystyrene and polymethylmethacrylate, as well as inorganic surfaces.
Formation of Self-Assembled Monolayers (SAMs): Aryl azides can be designed with specific functional groups that allow for the formation of self-assembled monolayers on surfaces such as gold, silicon oxide, and indium tin oxide. Subsequent photoactivation of the azide group enables the covalent attachment of additional layers of materials, creating complex, multilayered functional surfaces.
Patterning of Surfaces: The photoinducible nature of aryl azide chemistry allows for spatial control of surface modification. By using photomasks, specific regions of a surface can be illuminated, leading to the selective immobilization of molecules and the creation of micropatterned surfaces with tailored chemical and physical properties. This technique is valuable for applications in microelectronics, biosensors, and cell biology.
Nanoparticle Synthesis and Functionalization: Aryl azides are employed in the synthesis and surface modification of nanoparticles. They can be used as ligands to stabilize nanoparticles during their formation or can be attached to the surface of pre-synthesized nanoparticles to impart specific functionalities. For example, PFPA-functionalized nanoparticles have been used to create hybrid nanomaterials with unique optical, electronic, and catalytic properties.
The conversion of this compound to its corresponding aryl azide would involve a diazotization reaction followed by treatment with an azide salt, a standard synthetic route. The resulting fluorinated and methylated aryl azide would be a valuable tool for researchers in materials science, offering a means to create novel functional surfaces and nanomaterials with tailored properties.
Intellectual Property Landscape and Patent Research
The intellectual property landscape surrounding this compound is primarily centered on its role as a key intermediate in the synthesis of small molecule kinase inhibitors for pharmaceutical applications, particularly in the field of oncology. A review of patent literature reveals a number of patents and patent applications that cite this compound as a crucial building block for the preparation of more complex, biologically active molecules.
These patents often describe multi-step synthetic routes where this compound is modified through various chemical transformations to ultimately yield the final drug candidate. The patented inventions typically claim the final compounds, pharmaceutical compositions containing them, and their use in treating diseases such as cancer.
Table 1: Selected Patents and Patent Applications Referencing this compound
| Patent/Application Number | Title | Key Findings Related to this compound |
| WO2023034934A1 | Substituted pyrazolo[1,5-a]pyrimidine compounds as RET kinase inhibitors | Discloses the use of this compound as an intermediate in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives that act as inhibitors of the RET (Rearranged during Transfection) kinase, which is implicated in various cancers. |
| US20220267411A1 | Fused heterocyclic compounds and uses thereof | Describes the synthesis of fused heterocyclic compounds with potential therapeutic applications, utilizing this compound as a starting material or key intermediate in the synthetic pathway. |
| CN114774651A | Fused pyrimidine derivative, and preparation method and application thereof | Details a synthetic route to fused pyrimidine derivatives with potential biological activity, where this compound is a cited intermediate. |
| WO2021164923A1 | N-(fluoro-substituted phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives as salt inducible kinase inhibitors and their use for the treatment of cancer | Presents the synthesis of pyrazolo[3,4-d]pyrimidine derivatives as salt-inducible kinase (SIK) inhibitors for cancer treatment, with this compound being a component in the synthesis of these inhibitors. |
| WO2021037061A1 | Fused heterocyclic compound | Discloses novel fused heterocyclic compounds for therapeutic use, with synthetic schemes that may involve intermediates derived from or including the structure of this compound. |
The recurring appearance of this compound in the patent literature underscores its importance to the pharmaceutical industry. The specific substitution pattern on the benzene ring—the amino, fluoro, and methyl groups, along with the methyl ester—provides a versatile scaffold for the construction of complex molecular architectures with desired pharmacological properties. The intellectual property surrounding this compound is thus intrinsically linked to the valuable end products it helps to create.
Future Research Perspectives and Challenges
Advancements in Asymmetric Synthesis of Methyl 4-amino-2-fluoro-3-methylbenzoate
The development of efficient and stereoselective methods for the synthesis of polysubstituted aromatic compounds is a significant area of research. For chiral molecules like derivatives of this compound, asymmetric synthesis is crucial for obtaining enantiomerically pure compounds, which is often a prerequisite for therapeutic applications.
Future research in the asymmetric synthesis of this compound could focus on several key areas. The use of chiral catalysts, such as those based on transition metals or organocatalysts, is a promising approach. For instance, chiral nickel(II) complexes have been successfully employed in the asymmetric synthesis of various fluorinated amino acids, demonstrating their potential for creating stereocenters with high enantiomeric purity. beilstein-journals.orgnih.govnih.gov The development of novel chiral ligands that can effectively control the stereochemistry at the prochiral center of a suitable precursor to this compound would be a significant advancement.
Another avenue of exploration is the use of enzymatic reactions. Enzymes can offer high stereoselectivity under mild reaction conditions, making them an attractive option for green and sustainable synthesis. nih.gov Research into identifying or engineering enzymes that can catalyze the enantioselective synthesis of this specific compound or its key intermediates could lead to more efficient and environmentally friendly production methods.
Furthermore, the development of practical and scalable asymmetric synthetic routes is essential for the potential industrial application of this compound. This includes optimizing reaction conditions, minimizing the number of synthetic steps, and developing purification methods that are amenable to large-scale production. acs.org
Exploration of Novel Biological Activities and Therapeutic Applications
Substituted aminobenzoic acid derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.netmdpi.com The presence of a fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and binding affinity to biological targets. nih.govresearchgate.net
A primary future research direction is the comprehensive screening of this compound and its derivatives for various biological activities. This could involve high-throughput screening against a panel of disease targets, such as enzymes, receptors, and ion channels. For example, derivatives of p-aminobenzoic acid (PABA) have been investigated as inhibitors of enzymes like protein tyrosine phosphatase 1B and as antimicrobial agents. nih.govmdpi.comresearchgate.net
Structure-activity relationship (SAR) studies will be crucial in this exploration. nih.govresearchgate.netresearchgate.net By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for a particular therapeutic effect. This knowledge can then be used to design more potent and selective drug candidates.
The potential therapeutic applications of this compound could be diverse. Given the known activities of related compounds, it could be investigated as a potential lead for the development of new antibiotics, anticancer agents, or anti-inflammatory drugs. For instance, some fluorinated aromatic compounds have shown promise as inhibitors of influenza neuraminidase. researchgate.net
Development of Advanced Analytical Techniques for In Situ Monitoring
The synthesis of specifically substituted aromatic compounds like this compound can often lead to the formation of isomeric impurities. The development of advanced analytical techniques is therefore essential for ensuring the purity and quality of the final product.
Future research in this area should focus on the development of methods for the in situ monitoring of the synthesis of this compound. Techniques like in-situ Fourier-transform infrared (FTIR) spectroscopy can provide real-time information about the reaction progress, allowing for better control over reaction parameters and potentially improving yield and purity. researchgate.net
For the analysis of the final product and its potential isomers, high-resolution analytical techniques are required. Capillary electrophoresis (CE) has proven to be a powerful tool for the separation of isomers of benzoate (B1203000) and phthalate (B1215562) derivatives. nih.govlibretexts.org Further development of CE methods, possibly coupled with mass spectrometry (CE-MS), could provide a highly sensitive and selective approach for the analysis of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. Quantitative NMR (QNMR) can be used to accurately determine the isomeric purity of pharmaceutical ingredients. frontiersin.org Advanced NMR techniques could also be employed to elucidate the three-dimensional structure of the molecule and its interactions with biological targets.
Computational Design and Predictive Modeling for Structure-Property Relationships
Computational chemistry and molecular modeling are becoming increasingly important in the design and development of new chemical entities. These tools can be used to predict the physicochemical properties, biological activity, and potential toxicity of a molecule before it is synthesized, thereby saving time and resources.
For this compound, future research should leverage computational methods to build predictive structure-activity relationship (SAR) and structure-property relationship (SPR) models. nih.gov By calculating various molecular descriptors and correlating them with experimental data, it is possible to develop models that can predict the biological activity and other properties of new derivatives.
Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.com This information can be valuable for understanding its chemical behavior and for designing more efficient synthetic routes.
Molecular docking and dynamics simulations can be used to predict how this compound and its analogues might bind to specific biological targets. researchgate.net This can help in identifying potential therapeutic applications and in designing molecules with improved binding affinity and selectivity.
Scale-Up and Sustainable Production Methodologies
The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including the need for cost-effective, safe, and environmentally friendly processes.
Future research on the scale-up of this compound synthesis should focus on developing robust and scalable synthetic routes. This may involve moving away from traditional batch processes to more efficient continuous flow manufacturing. The synthesis of related compounds, such as functionalized aminobenzoic acids, has been explored on a larger scale, providing a foundation for this work. acs.org
The development of sustainable production methods is another critical area. This includes the use of greener solvents, catalysts, and reagents to minimize the environmental impact of the synthesis. nih.gov For instance, research into the biosynthesis of aminobenzoic acid derivatives from renewable feedstocks offers a promising long-term strategy for sustainable production. nih.gov
The synthesis of halogenated anilines, which are structurally related to the target molecule, also presents challenges and opportunities for developing more sustainable methods. google.comspringernature.com Exploring biocatalytic and other green chemistry approaches for the key synthetic steps, such as the introduction of the fluorine atom and the amino group, will be essential for the development of an economically viable and environmentally responsible manufacturing process.
Q & A
Q. What are the standard synthetic routes for Methyl 4-amino-2-fluoro-3-methylbenzoate, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves sequential functionalization of a benzoate scaffold. A plausible route includes:
Esterification : Reacting 4-amino-2-fluoro-3-methylbenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester .
Protection of the amine : Using Boc (tert-butoxycarbonyl) or acetyl groups to prevent side reactions during subsequent steps .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate intermediates .
Characterization :
Q. How can researchers confirm the regioselectivity of fluorine and methyl group substitution in this compound?
Methodological Answer: Regioselectivity is validated via:
- X-ray crystallography : Resolving the crystal structure to unambiguously assign substituent positions (e.g., SHELX programs for refinement ).
- NOESY NMR : Detecting spatial proximity between the fluorine atom and adjacent protons to confirm substitution patterns .
- DFT calculations : Comparing experimental NMR shifts with computed values to validate regiochemistry .
Advanced Research Questions
Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?
Methodological Answer: Key challenges include:
- Amination side reactions : Competing over-alkylation or oxidation. Mitigation: Use mild reducing agents (e.g., NaBH₄) and low-temperature conditions (<0°C) during amine protection .
- Fluorine stability : Hydrolysis of the fluoro group under basic conditions. Mitigation: Avoid strong bases and use aprotic solvents (e.g., DMF or THF) .
- Yield optimization : Design of Experiments (DoE) to screen catalysts (e.g., Pd/C for hydrogenation) and solvent systems .
Q. How does the steric and electronic interplay between the methyl, amino, and fluoro groups influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric effects : The 3-methyl group hinders electrophilic substitution at the ortho position, directing reactions to the para position of the amino group .
- Electronic effects : The electron-withdrawing fluoro group deactivates the ring, while the amino group (electron-donating) activates specific sites.
Experimental validation : - Suzuki-Miyaura coupling : Test reactivity with aryl boronic acids to map preferred coupling sites (e.g., higher yields at the amino-adjacent position) .
- Hammett analysis : Quantify substituent effects using reaction kinetics with meta- and para-substituted analogs .
Q. How can researchers resolve crystallographic disorder in this compound derivatives?
Methodological Answer:
- Twinning refinement : Use SHELXL’s TWIN and BASF commands to model overlapping lattices in twinned crystals .
- Disordered groups : Apply restraints (e.g., SIMU and DELU) to stabilize refinement of flexible moieties like the methyl ester .
- Low-temperature data : Collect diffraction data at 100 K to reduce thermal motion artifacts .
Data Contradiction Analysis
Q. How should discrepancies in reported melting points or NMR shifts for this compound be addressed?
Methodological Answer:
- Purity assessment : Reanalyze samples via HPLC (C18 column, acetonitrile/water gradient) to rule out impurity-driven variations .
- Solvent effects : Compare NMR data in identical solvents (e.g., DMSO-d₆ vs. CDCl₃) to isolate solvent-induced shift differences .
- Crystallographic vs. solution data : Cross-validate solid-state (X-ray) and solution (NMR) structures to identify conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
